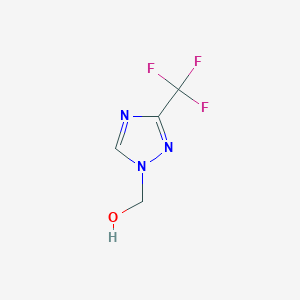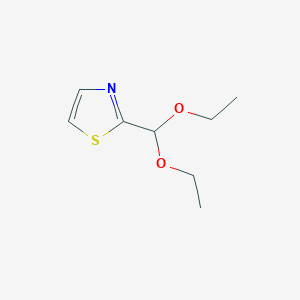
2-(1,1-Diethoxymethyl)thiazole
描述
2-(1,1-Diethoxymethyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Diethoxymethyl)thiazole typically involves the reaction of thiazole with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form thiazolidines, which are saturated analogs of thiazoles.
Substitution: Nucleophilic substitution reactions can occur at the diethoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
科学研究应用
2-(1,1-Diethoxymethyl)thiazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur and nitrogen heterocycles.
Medicine: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is used in the development of agrochemicals, dyes, and polymers due to its unique chemical properties.
作用机制
The mechanism of action of 2-(1,1-Diethoxymethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxymethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
2-Methylthiazole: Similar structure but with a methyl group instead of a diethoxymethyl group.
2-Aminothiazole: Contains an amino group, making it more reactive in certain biological applications.
2-Phenylthiazole: Has a phenyl group, which imparts different chemical and physical properties.
Uniqueness: 2-(1,1-Diethoxymethyl)thiazole is unique due to the presence of the diethoxymethyl group, which enhances its solubility and reactivity compared to other thiazole derivatives. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H13NO2S |
|---|---|
分子量 |
187.26 g/mol |
IUPAC 名称 |
2-(diethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H13NO2S/c1-3-10-8(11-4-2)7-9-5-6-12-7/h5-6,8H,3-4H2,1-2H3 |
InChI 键 |
NYSNEKLZVZGNCF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=NC=CS1)OCC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
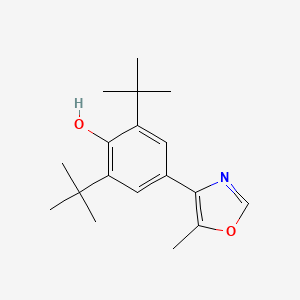
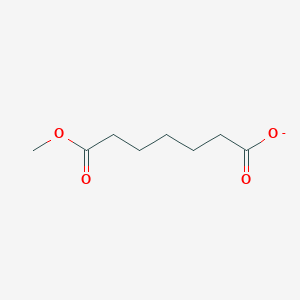
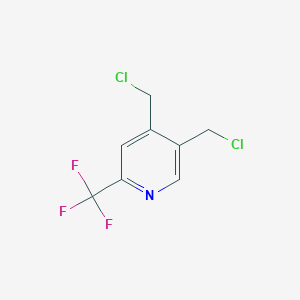
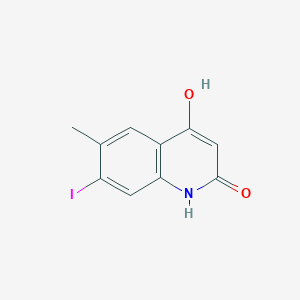
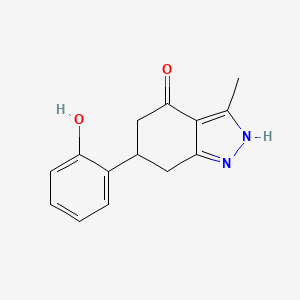
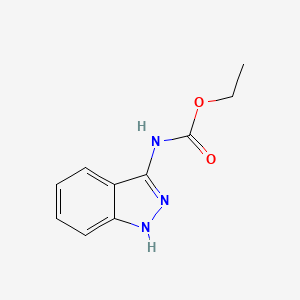
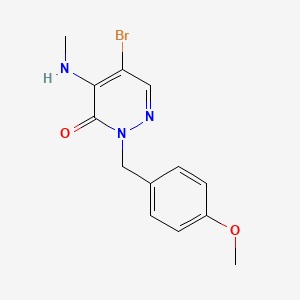
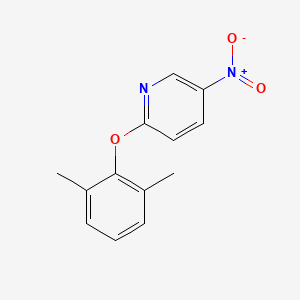
dimethylsilane](/img/structure/B8480866.png)
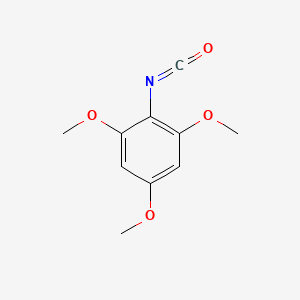
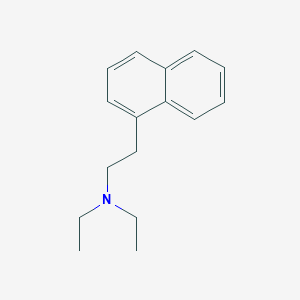
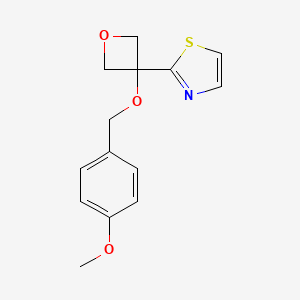
![3-{3-[(Thiomorpholin-4-yl)methyl]phenoxy}propan-1-amine](/img/structure/B8480898.png)
